1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Overview
Description
RU 27849 is a chemical compound known for its use in studying the binding of tryptamine recognition sites. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . This compound is primarily utilized in scientific research and is not intended for human use.
Mechanism of Action
Target of Action
It is known that this compound is an ergot alkaloid , a class of compounds that typically interact with a variety of receptors in the body, including adrenergic, dopaminergic, and serotonergic receptors .
Mode of Action
As an ergot alkaloid, it is likely to interact with its targets (such as the aforementioned receptors) by binding to them and modulating their activity . This can result in a variety of physiological effects, depending on the specific receptor and the context in which the interaction occurs.
Biochemical Pathways
Given its classification as an ergot alkaloid, it may be involved in pathways related to neurotransmission, as ergot alkaloids are known to affect the release and reuptake of various neurotransmitters .
Pharmacokinetics
Like other ergot alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an ergot alkaloid, it may have a variety of effects depending on the specific receptors it interacts with and the context of these interactions .
Preparation Methods
The synthesis of RU 27849 involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often tailored to achieve high purity and yield. Industrial production methods may involve the use of advanced techniques such as nanometer material-supported ruthenium catalysts, which have unique properties under mild conditions .
Chemical Reactions Analysis
RU 27849 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
RU 27849 is widely used in scientific research, particularly in the study of tryptamine recognition sites. It has applications in:
Chemistry: Used to study the binding properties and interactions of tryptamine analogs.
Biology: Helps in understanding the role of tryptamine recognition sites in biological systems.
Medicine: Potential applications in drug development and understanding the mechanisms of certain neurological disorders.
Industry: Used in the development of new materials and catalysts
Comparison with Similar Compounds
RU 27849 is compared with other similar compounds such as RU 28251 and RU 28306. These compounds also exhibit dopaminergic activity and are used in similar research applications. RU 27849 is unique in its specific binding properties and the effects it has on tryptamine recognition sites. This uniqueness makes it a valuable tool in scientific research .
Conclusion
RU 27849 is a versatile compound with significant applications in scientific research Its unique binding properties and effects on tryptamine recognition sites make it an important tool in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1,3,4,5-tetrahydrobenzo[cd]indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-4-7-2-1-3-10-11(7)8(5-9)6-13-10/h1-3,6,9,13H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTWSZJFCLJZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CNC3=CC=CC1=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999149 | |
Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77963-70-3 | |
Record name | RU 27849 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077963703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.